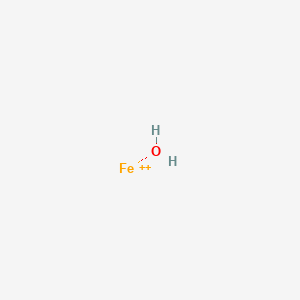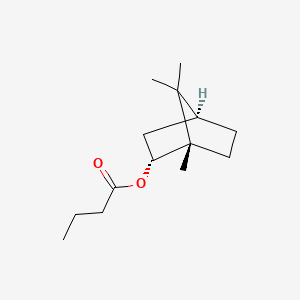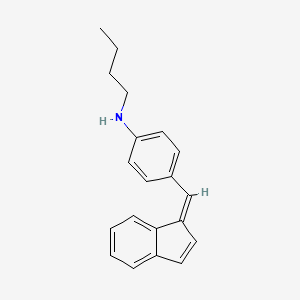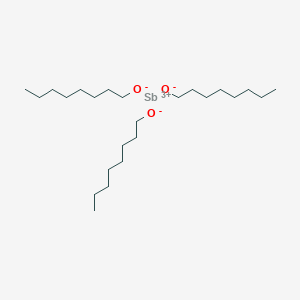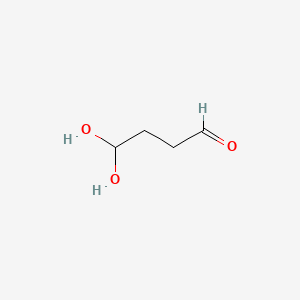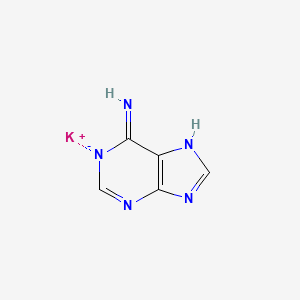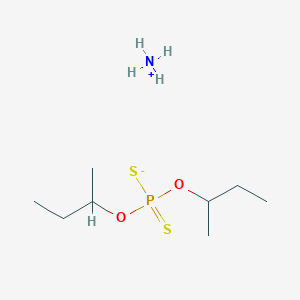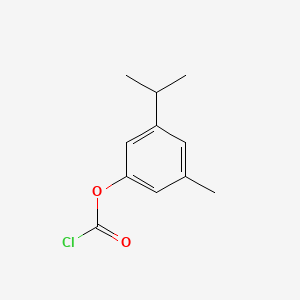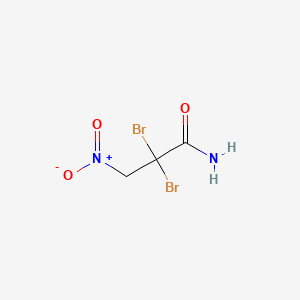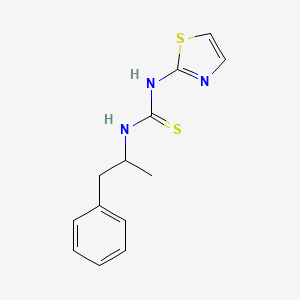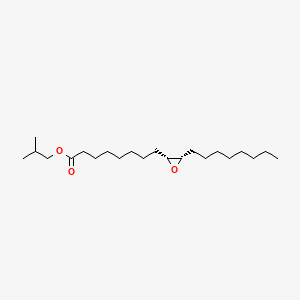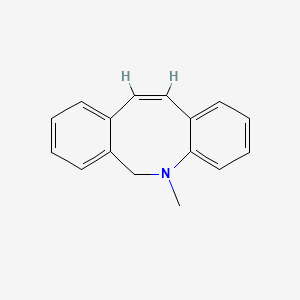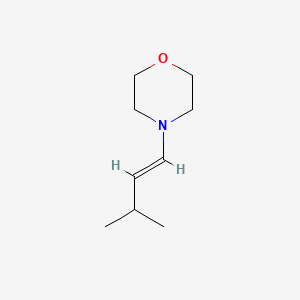
Morpholine, 4-(3-methyl-1-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(3-methyl-1-butenyl)-: is an organic compound with the molecular formula C9H17NO . It is a derivative of morpholine, where the hydrogen atom at the fourth position is substituted with a 3-methyl-1-butenyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-methyl-1-butenyl)- can be achieved through several methods. One common approach involves the reaction of morpholine with 3-methyl-1-butenyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Morpholine, 4-(3-methyl-1-butenyl)- often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and advanced purification techniques are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3-methyl-1-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methyl-1-butenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine compounds with various functional groups.
Scientific Research Applications
Morpholine, 4-(3-methyl-1-butenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3-methyl-1-butenyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 4-methyl-
- Morpholine, 4-(1-oxo-2-butenyl)-
- Morpholine, 4-(3-methyl-1-oxo-2-butenyl)-
Uniqueness
Morpholine, 4-(3-methyl-1-butenyl)- is unique due to the presence of the 3-methyl-1-butenyl group, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and makes it suitable for specific applications that other morpholine derivatives may not be able to achieve.
Properties
CAS No. |
53828-74-3 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-[(E)-3-methylbut-1-enyl]morpholine |
InChI |
InChI=1S/C9H17NO/c1-9(2)3-4-10-5-7-11-8-6-10/h3-4,9H,5-8H2,1-2H3/b4-3+ |
InChI Key |
YIWODGWZMHUUBZ-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)/C=C/N1CCOCC1 |
Canonical SMILES |
CC(C)C=CN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


